4-Aminoquinazolin-2-ol

Vue d'ensemble

Description

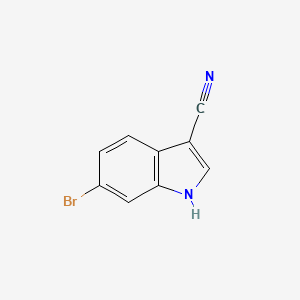

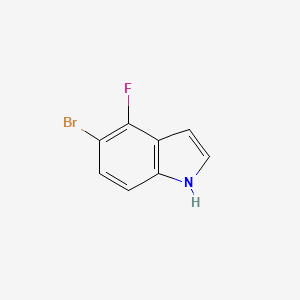

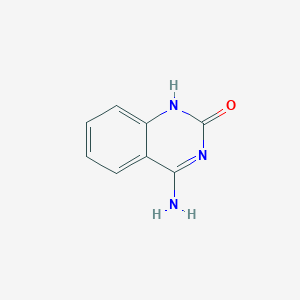

4-Aminoquinazolin-2-ol, also known as 2-amino-4(3H)-quinazolinone, is a compound with the molecular formula C8H7N3O and a molecular weight of 161.16 . It is commonly used in research and development .

Synthesis Analysis

The synthesis of 4-aminoquinazoline derivatives involves various methods including nucleophilic substitution reaction, metal-catalyzed approaches, microwave irradiation methods, cyclocondensation, and direct amination methods . An efficient approach to quinazolin-4(3H)-ones was developed by a one-pot intermolecular annulation reaction of o-amino benzamides and thiols .

Molecular Structure Analysis

The molecular structure of 4-Aminoquinazolin-2-ol consists of a quinazoline core, which is a bicyclic compound containing two nitrogen atoms in one of the rings .

Physical And Chemical Properties Analysis

4-Aminoquinazolin-2-ol has a density of 1.5±0.1 g/cm3, a boiling point of 489.6±37.0 °C at 760 mmHg, and a flash point of 249.9±26.5 °C . The exact mass is 161.058914 and the LogP value is -0.27 .

Applications De Recherche Scientifique

Biological Applications

Quinazolinones, including 4-Aminoquinazolin-2-ol, are among the most useful heterocyclic compounds in medicinal chemistry due to their chemical reactivity and potential biological activities . They are abundant in synthetic nitrogen-containing heterocyclic compounds that occur ubiquitously in bioactive products, pharmaceuticals, and agrochemicals .

Anticancer Agents

4-Aminoquinazolin-2-ol is used in the synthesis of novel anticancer agents with 4-anilinoquinazoline scaffolds . These compounds have shown promising anticancer activity in vitro .

Anti-Inflammatory Agents

2-Chloromethyl-4(3H)-quinazolinones, which can be synthesized from 4-Aminoquinazolin-2-ol, are valuable intermediates in the preparations of a wide range of biologically active compounds such as anti-inflammatory agents .

Hedgehog Antagonists

Hedgehog signaling pathway antagonists, which are important in the development of certain types of cancer treatments, can also be synthesized using 2-chloromethyl-4(3H)-quinazolinones .

Alkaloid Synthesis

4-Aminoquinazolin-2-ol is used in the synthesis of quinazoline and quinazolinone alkaloids, which are attractive natural products leading to drug developments .

Organic Synthesis

Safety and Hazards

The safety information for 4-Aminoquinazolin-2-ol indicates that it may cause respiratory irritation and drowsiness or dizziness . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

Mécanisme D'action

Target of Action

A related compound, 2-aminoquinazolin-4(3h)-one, has been reported to target queuine trna-ribosyltransferase in zymomonas mobilis . This enzyme plays a crucial role in the biosynthesis of queuosine, a modified nucleoside found in tRNA .

Mode of Action

It’s worth noting that quinazolinone derivatives have been reported to exhibit antimicrobial and biofilm inhibition effects . These compounds may interact with their targets, leading to changes in cellular processes and potentially inhibiting the growth of microorganisms .

Biochemical Pathways

Quinazolinone compounds have been used as organocatalysts in the chemoselective reduction of nitroarenes . This suggests that 4-Aminoquinazolin-2-ol might interact with certain biochemical pathways involved in redox reactions.

Pharmacokinetics

A related compound, 2-aminoquinazolin-4(3h)-one, has been reported to have low bioavailability, as indicated by its low area under the curve (auc) and maximum plasma concentration

Result of Action

Related quinazolinone compounds have shown significant activity against severe acute respiratory syndrome coronavirus 2 (sars-cov-2) with no cytotoxicity . This suggests that 4-Aminoquinazolin-2-ol might also exhibit antiviral effects.

Action Environment

It’s worth noting that formic acid, a naturally occurring, cost-effective, easy-to-handle, environment-friendly reducing agent, has been used in conjunction with a quinazolinone catalyst in chemical reactions . This suggests that the action of 4-Aminoquinazolin-2-ol might be influenced by certain environmental factors.

Propriétés

IUPAC Name |

4-amino-1H-quinazolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O/c9-7-5-3-1-2-4-6(5)10-8(12)11-7/h1-4H,(H3,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXBWFXMEJVOABP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60474748 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminoquinazolin-2-ol | |

CAS RN |

50440-88-5 | |

| Record name | 4-aminoquinazolin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60474748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.